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Compound of Interest

Compound Name: 3-Nitrophenol

Cat. No.: B1666305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of three nitrophenol isomers:

ortho-nitrophenol (o-nitrophenol), meta-nitrophenol (m-nitrophenol), and para-nitrophenol (p-

nitrophenol). Understanding the distinct toxicological profiles of these isomers is critical for risk

assessment, safe handling, and the development of pharmaceuticals and other chemical

products. This document summarizes acute toxicity data, outlines standard experimental

protocols, and visualizes key toxicity pathways to support informed decision-making in research

and development.

Quantitative Toxicity Data
The following tables summarize the available quantitative data for the acute toxicity of

nitrophenol isomers. The data clearly indicates that p-nitrophenol is the most acutely toxic of

the three isomers across multiple exposure routes.

Table 1: Acute Oral Toxicity Data (LD50)
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Isomer CAS Number Test Species LD50 (mg/kg)

o-Nitrophenol 88-75-5 Rat 2,830

Mouse 1,300

m-Nitrophenol 554-84-7 Rat 930

Mouse 1,410

p-Nitrophenol 100-02-7 Rat 202 - 620

Mouse 470 - 625.7

Table 2: Acute Dermal Toxicity Data (LD50)

Isomer CAS Number Test Species LD50 (mg/kg)

o-Nitrophenol 88-75-5 Rabbit >7940

m-Nitrophenol 554-84-7
Mammal (species

unspecified)
528

p-Nitrophenol 100-02-7 Rabbit >5000

Rat 1024

Table 3: Acute Inhalation Toxicity Data (LC50)

Isomer CAS Number Test Species LC50 (mg/L/4h)

o-Nitrophenol 88-75-5 Rat >0.22 (8h exposure)

m-Nitrophenol 554-84-7 Rat Data not available

p-Nitrophenol 100-02-7 Rat >4.7

Experimental Protocols
The following are summaries of the standardized OECD guidelines for the key toxicological

endpoints presented in this guide. These protocols are internationally accepted methods for
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assessing the acute toxicity of chemicals.

Acute Oral Toxicity (OECD 420, 423, 425)
The assessment of acute oral toxicity is typically conducted using one of three OECD

guidelines: the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423),

or the Up-and-Down Procedure (OECD 425).[1] These methods are designed to estimate the

LD50 value while minimizing the number of animals used.

General Procedure:

Animals: Healthy, young adult rodents (usually rats), fasted prior to dosing, are used.

Dosing: The test substance is administered as a single oral dose via gavage. The volume

administered is typically limited to 1 mL/100g of body weight.

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in

body weight for at least 14 days.

Necropsy: All animals are subjected to a gross necropsy at the end of the observation

period.

Dose Selection:

OECD 420 (Fixed Dose Procedure): Animals are dosed at one of four fixed dose levels (5,

50, 300, or 2000 mg/kg). The dose for the next animal is adjusted up or down based on

the outcome of the previously dosed animal.

OECD 423 (Acute Toxic Class Method): A sequential dosing process where the outcome

of a small group of animals determines the dose for the subsequent group. This method

classifies the substance into a toxicity category.

OECD 425 (Up-and-Down Procedure): Animals are dosed one at a time. If an animal

survives, the dose for the next animal is increased; if it dies, the dose is decreased. This

method provides a point estimate of the LD50.

Acute Dermal Toxicity (OECD 402)
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This test is designed to assess the toxic effects of a substance applied to the skin.

General Procedure:

Animals: Healthy, young adult animals (usually rats or rabbits) with clipped fur are used.

Application: The test substance is applied uniformly over a shaved area of at least 10% of

the body surface. The application site is then covered with a porous gauze dressing for a 24-

hour exposure period.

Observation: Animals are observed for signs of toxicity and mortality for 14 days. Body

weight is recorded weekly.

Necropsy: All animals undergo a gross necropsy at the conclusion of the study.

Dosing: A limit test at 2000 mg/kg is often performed first. If toxicity is observed, a full study

with multiple dose groups is conducted to determine the dermal LD50.

Acute Inhalation Toxicity (OECD 403)
This guideline is used to determine the toxicity of a substance when inhaled.

General Procedure:

Animals: Young adult rodents (typically rats) are used.

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-

body or nose-only exposure chamber for a defined period, usually 4 hours.

Concentration: The concentration of the test substance in the breathing zone is measured

and monitored.

Observation: Animals are observed for signs of toxicity and mortality during and after

exposure for at least 14 days. Body weight is recorded at least weekly.

Necropsy: A gross necropsy is performed on all animals at the end of the study.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LC50 Determination: The LC50, the concentration expected to cause death in 50% of the

test animals, is calculated.

Mechanisms of Toxicity and Signaling Pathways
Nitrophenol isomers exert their toxicity through various mechanisms, primarily by disrupting

cellular energy production and interfering with key signaling pathways.

Uncoupling of Oxidative Phosphorylation
A primary mechanism of toxicity for nitrophenols is the uncoupling of oxidative phosphorylation

in the mitochondria. This process disrupts the synthesis of ATP, the main energy currency of

the cell.
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Caption: Uncoupling of oxidative phosphorylation by nitrophenols.

Nitrophenols are lipophilic weak acids that can transport protons across the inner mitochondrial

membrane, bypassing ATP synthase. This dissipates the proton gradient that is essential for

ATP production, leading to a decrease in cellular energy and an increase in oxygen

consumption as the electron transport chain attempts to compensate.

Interference with Androgen Receptor Signaling by p-
Nitrophenol
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p-Nitrophenol has been shown to interfere with the androgen receptor (AR) signaling pathway.

The AR is a crucial transcription factor involved in various physiological processes, and its

dysregulation can have significant health implications.
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Caption: Interference of p-nitrophenol with the androgen receptor signaling pathway.

By binding to the androgen receptor, p-nitrophenol can act as an antagonist, inhibiting the

binding of natural androgens and subsequently preventing the receptor's translocation to the

nucleus and the transcription of target genes. This anti-androgenic activity is a significant

aspect of its toxicological profile.
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Induction of Nrf2 Antioxidant Pathway by p-Nitrophenol
Exposure to p-nitrophenol has been demonstrated to induce oxidative stress, leading to the

activation of the Nrf2 antioxidant response pathway. This is a cellular defense mechanism

against oxidative damage.
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Caption: Activation of the Nrf2 antioxidant pathway by p-nitrophenol-induced oxidative stress.
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p-Nitrophenol exposure can lead to the generation of reactive oxygen species (ROS), causing

oxidative stress. This stress leads to the dissociation of the transcription factor Nrf2 from its

inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant

Response Element (ARE) and initiates the transcription of various antioxidant and

cytoprotective genes as a cellular defense mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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